2-(6-Chloro-1-benzofuran-3-yl)ethanol
Description
2-(6-Chloro-1-benzofuran-3-yl)ethanol is a benzofuran derivative characterized by a fused bicyclic aromatic system (benzofuran core) substituted with a chlorine atom at the 6-position and an ethanol moiety at the 3-position. The benzofuran scaffold is structurally rigid, combining a benzene ring fused with a furan oxygen, which imparts unique electronic and steric properties.
Structural analogs, such as phenolic ethanol derivatives, suggest that its activity may depend on substituent positioning and electronic effects .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(6-chloro-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C10H9ClO2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,12H,3-4H2 |
InChI Key |
XIKRLUVXWAUDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C2CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound can be compared to phenolic ethanol derivatives, such as those tested for mushroom tyrosinase inhibition in the International Journal of Molecular Sciences (2013) . These analogues share the ethanol functional group but differ in their aromatic systems (benzene vs. benzofuran) and substituent patterns. Key examples include:
| Compound Name | Aromatic System | Substituents | Tyrosinase Inhibition Rate (%) |
|---|---|---|---|
| Tyrosol (1) | Benzene | 4-hydroxyphenyl | 45.2 ± 1.8 |
| 2-(3-Hydroxyphenyl)ethanol (2) | Benzene | 3-hydroxyphenyl | 32.1 ± 2.1 |
| 2-(4-Hydroxy-3-methoxyphenyl)ethanol (4) | Benzene | 4-hydroxy, 3-methoxyphenyl | 58.7 ± 1.5 |
| 2-(6-Chloro-1-benzofuran-3-yl)ethanol | Benzofuran | 6-chloro | Not reported |
Key Observations :
- Substituent Position : Tyrosol (4-hydroxyphenyl) shows higher inhibition than its 3-hydroxy isomer (Compound 2), highlighting the importance of substituent placement .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., Compound 4) enhance inhibition compared to hydroxyl groups, likely due to increased electron density. In contrast, the chlorine atom in the benzofuran derivative is electron-withdrawing, which may alter binding interactions.
Hypothetical Activity Profile
While direct data for 2-(6-Chloro-1-benzofuran-3-yl)ethanol are lacking, its structure suggests:
- Enhanced Stability: The fused ring system may resist metabolic degradation compared to simpler phenolic ethanols.
- Tyrosinase Inhibition Potential: The chlorine atom could modulate activity relative to methoxy or hydroxyl groups. For example, electron-withdrawing substituents might reduce binding affinity compared to Compound 4 .
Methodological Considerations for Structural Analysis
Crystallographic tools like SHELXL and WinGX (used for small-molecule refinement and structure visualization) could elucidate the compound’s conformation and intermolecular interactions. Structure validation protocols (e.g., Structure Validation in Chemical Crystallography ) ensure accuracy in bond lengths, angles, and displacement parameters, which are critical for comparative studies.
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